BMS-195270 can be synthesized through a multi-step organic synthesis process. The synthesis typically starts with commercially available precursors that undergo several chemical transformations, including coupling reactions and functional group modifications. Specific technical details about the synthetic route often involve:
The exact synthetic pathway is proprietary but generally follows established principles of organic chemistry to ensure high yield and purity of the final compound.
The molecular structure of BMS-195270 is characterized by its unique arrangement of atoms, which contributes to its biological activity. The compound's molecular formula is , and it possesses a distinct three-dimensional conformation that allows it to interact effectively with its biological targets.
Key structural features include:
Molecular modeling studies have been conducted to predict the binding interactions between BMS-195270 and its target proteins, providing insights into its mechanism of action .
BMS-195270 participates in several chemical reactions relevant to its function as a G-protein signaling inhibitor. Key reactions include:
Technical details regarding these reactions often involve kinetic assays that measure the rate of GTP hydrolysis in the presence of BMS-195270 compared to control conditions .
The mechanism of action for BMS-195270 revolves around its ability to inhibit Regulator of G-protein Signaling proteins, which play a critical role in modulating G-protein-coupled receptor signaling pathways.
Experimental data suggest that BMS-195270's effects are tissue-specific, demonstrating significant inhibition of bladder contractility without affecting systemic parameters such as blood pressure or heart rate .
BMS-195270 exhibits several physical and chemical properties that are important for its function and stability:
These properties influence its bioavailability and pharmacokinetics when used in biological assays or potential therapeutic applications .
BMS-195270 has significant potential applications in scientific research and therapeutic development:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3